Ethyl 4-[4-(aminomethyl)phenoxy]benzoate
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Overview
Description
Ethyl 4-[4-(aminomethyl)phenoxy]benzoate is an organic compound with the molecular formula C16H17NO3. It is a derivative of benzoic acid and contains both ester and amine functional groups. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(aminomethyl)phenoxy]benzoate typically involves a multi-step process. One common method is the esterification of 4-[4-(aminomethyl)phenoxy]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous-flow synthesis techniques. This method allows for better control over reaction conditions and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(aminomethyl)phenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-[4-(aminomethyl)phenoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(aminomethyl)phenoxy]benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Ethyl 4-[4-(aminomethyl)phenoxy]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-aminomethyl-benzoic acid ethyl ester: Similar structure but different functional groups, leading to distinct reactivity and applications.
The unique combination of ester and amine groups in this compound makes it particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 4-(4-cyanophenoxy)benzoate |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-14-7-3-12(11-17)4-8-14/h3-10H,2H2,1H3 |
InChI Key |
QCSRZKHFNMKWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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